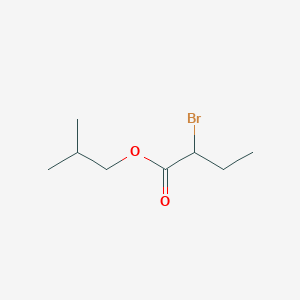

Isobutyl 2-bromobutanoate

Description

Contextualization within Contemporary Chemical Synthesis Strategies

In the landscape of modern organic chemistry, the development of efficient and selective methods for carbon-carbon bond formation is paramount. Isobutyl 2-bromobutanoate fits into this context as a key player in several powerful synthetic transformations. Strategies in contemporary synthesis often focus on the use of multifunctional building blocks that can introduce stereocenters and complex functionalities in a controlled manner. As an alpha-haloester, isobutyl 2-bromobutanoate is instrumental in reactions that generate crucial intermediates for the synthesis of pharmaceuticals and natural products. theaic.orgatompharma.co.in

The compound's utility is particularly evident in reactions such as the Reformatsky and Darzens reactions, which are cornerstone methods for the synthesis of β-hydroxy esters and α,β-epoxy esters, respectively. testbook.comwikipedia.org These products are highly valued precursors for a wide array of more complex molecules. Furthermore, the principles of nucleophilic substitution allow for the introduction of various functional groups at the alpha-position, expanding its synthetic applicability. savemyexams.com

Overview of Structural Features and Synthetic Utility

The structure of isobutyl 2-bromobutanoate is characterized by a four-carbon butyrate (B1204436) chain with a bromine atom at the C-2 position (the alpha-carbon). The carboxylic acid is esterified with an isobutyl group. This combination of features dictates its reactivity and utility. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is key to the formation of organometallic reagents. chemistrysteps.comchemguide.co.uk The ester group, while relatively stable, can be hydrolyzed or transformed into other functional groups in later synthetic steps. researchgate.net

The isobutyl group provides steric bulk, which can influence the stereochemical outcome of reactions. This steric hindrance can be exploited to achieve diastereoselectivity in certain synthetic transformations.

The primary synthetic utility of isobutyl 2-bromobutanoate and related alpha-haloesters lies in their ability to act as electrophilic alkylating agents or as precursors to nucleophilic enolates. This dual reactivity makes them highly versatile in synthetic planning.

Table 1: Physicochemical Properties of Isobutyl 2-bromobutanoate

| Property | Value | Source |

| Molecular Formula | C8H15BrO2 | jk-sci.com |

| Molecular Weight | 223.107 g/mol | jk-sci.com |

| Synonyms | 2-bromo-butyric acid isobutyl ester, Butanoic acid, 2-bromo-, 2-methylpropyl ester | jk-sci.com |

| Exact Mass | 222.02600 | jk-sci.com |

| PSA (Polar Surface Area) | 26.30000 | jk-sci.com |

| LogP | 2.35910 | jk-sci.com |

Significance as an Alpha-Haloester Building Block

Alpha-haloesters are a well-established class of reagents in organic synthesis, and isobutyl 2-bromobutanoate is a prime example of their utility. The presence of the halogen at the alpha-position to the carbonyl group activates the C-Br bond for nucleophilic attack and also facilitates the formation of enolates.

Key Reactions and Transformations:

Reformatsky Reaction: In the presence of zinc metal, alpha-haloesters react with aldehydes or ketones to form β-hydroxy esters. testbook.comwikipedia.org The organozinc intermediate, often called a Reformatsky enolate, is less reactive than Grignard reagents, which prevents side reactions with the ester group. wikipedia.orgvaia.com This reaction is a reliable method for C-C bond formation.

Darzens Condensation: This reaction involves the condensation of an alpha-haloester with an aldehyde or ketone in the presence of a base to yield an α,β-epoxy ester (glycidic ester). wikipedia.orgorganic-chemistry.org These glycidic esters are valuable intermediates that can be converted to aldehydes, ketones, or other functional groups. researchgate.net

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles, such as azides, cyanides, or amines, to introduce new functional groups at the alpha-position. chemistrysteps.comchemguide.co.uk This allows for the synthesis of α-amino acids, α-azido esters, and other important derivatives. The reaction can proceed via an SN1 or SN2 mechanism depending on the substrate and reaction conditions. savemyexams.com

Alkylation Reactions: As an alkylating agent, isobutyl 2-bromobutanoate can be used to introduce the 2-butoxycarbonyl-1-propyl group into a molecule. For instance, ethyl 2-bromobutanoate, a closely related compound, is used in the synthesis of 4-substituted 2-oxo-pyrrolidine butanamides. savemyexams.com

The versatility of alpha-haloesters like isobutyl 2-bromobutanoate in these fundamental reactions underscores their importance as building blocks for creating complex organic molecules, including many with significant biological activity. For example, methyl 2-bromobutyrate (B1202233) is a known genotoxic impurity that needs to be monitored in the synthesis of the antiepileptic drug levetiracetam. pharmtech.com Similarly, other bromo-esters are used as intermediates in the synthesis of various pharmaceuticals. atompharma.co.inbeilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

86711-76-4 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

2-methylpropyl 2-bromobutanoate |

InChI |

InChI=1S/C8H15BrO2/c1-4-7(9)8(10)11-5-6(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

FIUCVOFYLPLFAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC(C)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isobutyl 2 Bromobutanoate

Direct Halogenation Approaches to Alpha-Bromobutanoic Acid Derivatives

The synthesis of isobutyl 2-bromobutanoate typically begins with the preparation of 2-bromobutanoic acid or its derivatives. This is achieved through direct halogenation methods that selectively introduce a bromine atom at the alpha-position of the butanoic acid backbone.

Regioselective Alpha-Bromination Techniques

The remarkable regioselectivity of the Hell-Volhard-Zelinsky reaction is its defining feature, ensuring that bromination occurs almost exclusively at the alpha-position. This selectivity stems directly from its mechanism. Carboxylic acids themselves are resistant to direct α-halogenation because the acidic hydroxyl proton is removed preferentially over an α-hydrogen, preventing enolization. libretexts.org The HVZ reaction circumvents this by converting the acid to an acyl bromide, which readily forms an enol intermediate, directing the electrophilic attack of bromine to the α-carbon. libretexts.orgfiveable.me

Modern variations and other techniques also aim to achieve high regioselectivity. For instance, reacting the pre-formed butanoyl chloride with N-bromosuccinimide (NBS) under acidic catalysis can also lead to α-bromination. While the HVZ reaction remains the most common method, other strategies for generating enols or enol equivalents from carboxylic acid derivatives can also provide regioselective outcomes.

Esterification Strategies for Isobutyl Alcohol Integration

Once 2-bromobutanoic acid is synthesized, or if the 2-bromobutanoyl bromide intermediate is available, the next step is esterification with isobutyl alcohol.

Conventional Acid-Catalyzed Esterification

The most traditional method for this conversion is the Fischer-Speier esterification, or simply Fischer esterification. organic-chemistry.org This reaction involves heating the carboxylic acid (2-bromobutanoic acid) with an alcohol (isobutyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wpmucdn.commasterorganicchemistry.com

The Fischer esterification is an equilibrium-controlled process. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction toward the formation of the ester product (isobutyl 2-bromobutanoate), one of two strategies is typically employed:

Using a large excess of one reactant, usually the less expensive one (in this case, isobutyl alcohol). wpmucdn.comcerritos.edu

Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the isobutyl alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfers, a water molecule is eliminated to yield the final ester. masterorganicchemistry.comcerritos.edu

Novel Esterification Methods

While effective, Fischer esterification can require harsh conditions (strong acid, high temperatures) that may not be suitable for complex molecules with sensitive functional groups. nih.gov Several modern methods offer milder and more efficient alternatives.

Yamaguchi Esterification : This method is particularly useful for the synthesis of sterically hindered esters. It involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of the alcohol with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Studies suggest this reaction proceeds through a symmetric aliphatic anhydride (B1165640) intermediate. organic-chemistry.orgresearchgate.net

Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid, allowing for esterification to occur at room temperature. DMAP is typically used as a catalyst.

TPPO/(COCl)₂ System : A newer method utilizes triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride as coupling reagents. This system facilitates the esterification of alcohols with carboxylic acids under mild and neutral conditions at room temperature, often providing excellent yields in a short time. nih.gov

Comparison of Esterification Methods| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Strong acid catalyst (e.g., H₂SO₄) | High temperature, equilibrium | Inexpensive reagents, suitable for simple substrates. wpmucdn.com |

| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride, DMAP | Mild | Effective for sterically hindered substrates. organic-chemistry.org |

| TPPO/(COCl)₂ System | Triphenylphosphine oxide, Oxalyl chloride | Room temperature, neutral | Mild conditions, high yields, short reaction time. nih.gov |

Chemoenzymatic and Biocatalytic Syntheses

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Lipases are a class of enzymes commonly employed for ester synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions.

The synthesis of isobutyl 2-bromobutanoate can be achieved using a lipase (B570770) catalyst, such as the widely used immobilized lipase B from Candida antarctica (often known as Novozym 435). mdpi.com The enzymatic reaction would involve the direct esterification of 2-bromobutanoic acid with isobutyl alcohol.

The key benefits of this biocatalytic approach include:

High Selectivity : Enzymes can distinguish between different functional groups, reducing the likelihood of side reactions.

Mild Conditions : Reactions are typically run at or near room temperature and at neutral pH, preserving sensitive functional groups within the molecule.

Sustainability : Biocatalysis is considered a green chemistry approach, as it avoids harsh reagents and solvents.

While the reaction rates for enzyme-catalyzed processes may be slower than traditional chemical methods, the high selectivity and mild conditions make it an attractive option, particularly for the synthesis of high-value specialty chemicals. researchgate.net

Enoate Reductase-Mediated Approaches

Enoate reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. nih.gov These enzymes facilitate the trans-addition of a hydride from a flavin cofactor and a proton from the solvent to an α,β-unsaturated substrate. nih.gov

For the synthesis of isobutyl 2-bromobutanoate, this methodology would not start with the saturated target molecule but rather with its unsaturated precursor, isobutyl 2-bromo-2-butenoate. The electron-withdrawing bromine atom at the α-position activates the C=C double bond, making the compound a suitable substrate for ene-reductases. nih.gov The enzyme then catalyzes the stereoselective reduction of this double bond to yield chiral isobutyl 2-bromobutanoate. The choice of a specific ene-reductase is critical as stereo-complementary enzyme homologues can provide access to either the (R)- or (S)-enantiomer of the final product. nih.gov

While this approach is well-established for a variety of α,β-unsaturated compounds, the specific application of enoate reductases for the synthesis of isobutyl 2-bromobutanoate is a specialized area within the broader field of biocatalytic reductions. nih.gov

Stereoselective Biotransformations

Lipases are a class of hydrolase enzymes widely employed in stereoselective biotransformations due to their broad substrate specificity, high stability in organic solvents, and lack of need for cofactors. almacgroup.comunits.it A primary application is the kinetic resolution of racemic mixtures, where the enzyme selectively acylates or hydrolyzes one enantiomer at a much faster rate than the other, allowing for the separation of the two. units.it

In the context of isobutyl 2-bromobutanoate, a racemic mixture could be resolved through lipase-catalyzed hydrolysis or transesterification. For example, a lipase could selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding (R)-2-bromobutanoic acid, leaving the unreacted (S)-isobutyl 2-bromobutanoate in high enantiomeric excess.

Research on analogous compounds demonstrates the viability of this strategy. A lipase from the yeast Yarrowia lipolytica (Lip2p) has been effectively used for the resolution of 2-bromo-arylacetic acid esters. researchgate.net This enzyme exhibited a preference for the (S)-enantiomer and was uniquely capable of resolving sterically hindered substrates like 2-bromo-o-tolylacetic acid ethyl ester with a good enantiomeric ratio (E = 27). researchgate.net Similarly, lipases from Pseudomonas cepacia and Alcaligenes spp. have shown excellent enantioselection (E >200) in the hydrolysis of 3-aryl alkanoic acid esters. almacgroup.com These examples underscore the potential of lipase-catalyzed kinetic resolution as a robust method for obtaining enantiopure isobutyl 2-bromobutanoate.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of α/β-Bromo and Aryl Esters This table is interactive. You can sort and filter the data by clicking on the column headers.

| Enzyme Source | Substrate | Process | Selectivity | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | 2-bromo-o-tolylacetic acid ethyl ester | Transesterification | E = 27, (S)-selective | researchgate.net |

| Burkholderia cepacia | 2-bromo-p-tolylacetic acid ethyl ester | Transesterification | E = 30, (R)-selective | researchgate.net |

| Alcaligenes spp. | Ethyl 3-phenylbutanoate | Hydrolysis | E > 200, (S)-selective | almacgroup.com |

Asymmetric Synthetic Routes to Chiral Isobutyl 2-bromobutanoate and Analogues

Asymmetric catalysis provides a direct route to chiral molecules, avoiding the 50% theoretical yield limit of kinetic resolutions. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Enantioselective Bromination Methodologies

The direct asymmetric α-bromination of a carbonyl compound is a powerful strategy for creating a chiral center. Organocatalysis, particularly through enamine catalysis, has emerged as a premier method for the α-functionalization of aldehydes and ketones. nih.govresearchgate.netrsc.org

In this approach, a chiral secondary amine catalyst, such as a C2-symmetric diphenylpyrrolidine, reacts with an aldehyde (e.g., butanal) to form a chiral enamine intermediate. nih.govrsc.org This enamine then undergoes a stereoselective attack by an electrophilic brominating agent, such as N-Bromosuccinimide (NBS). acs.org Subsequent hydrolysis releases the α-bromo aldehyde and regenerates the catalyst. This method has been shown to produce α-brominated aldehydes in good yields and with excellent enantioselectivities, up to 96% ee. nih.gov The resulting chiral 2-bromobutanal (B1282435) can then be readily converted to isobutyl 2-bromobutanoate through standard oxidation and esterification procedures.

While highly successful for aldehydes and ketones, the direct organocatalytic α-bromination of esters is more challenging due to the lower acidity of their α-protons and the reduced nucleophilicity of the corresponding enolates or ketene (B1206846) acetals. Therefore, the route via the corresponding aldehyde is often preferred.

Table 2: Organocatalytic Asymmetric α-Bromination of Aldehydes This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst | Substrate | Brominating Agent | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-2-(Trityl)pyrrolidine | Various Aldehydes | ClPh-KBA | Toluene | up to 98% | acs.org |

| C2-symmetric diphenylpyrrolidine | Propanal | NBS | CH2Cl2 | 96% | nih.govrsc.org |

| Jørgensen-Hayashi type | Octanal | NBS | Dioxane/H2O | 95% | acs.org |

Catalytic Asymmetric Transformations (e.g., Cobalt-catalyzed cross-coupling)

Catalytic asymmetric transformations that utilize racemic starting materials in a dynamic kinetic resolution (DKR) process are highly efficient. Cobalt-catalyzed cross-coupling reactions represent a state-of-the-art method for the enantioselective arylation of racemic α-bromo esters. nih.gov

In this transformation, a chiral cobalt-bisoxazoline complex catalyzes the reaction between a racemic α-bromo ester, such as isobutyl 2-bromobutanoate, and an organometallic nucleophile like an arylzinc or organoboron reagent. The cobalt catalyst selectively reacts with one enantiomer of the α-bromo ester or facilitates a rapid racemization of the starting material, allowing for the conversion of the entire racemic mixture into a single enantiomer of the α-substituted product. This process can generate a variety of chiral α-arylalkanoic esters with excellent enantioselectivity (up to 97% ee) and in high yields. nih.gov

This methodology is particularly powerful as it transforms a racemic, readily available starting material into a highly valuable, enantioenriched product in a single step, creating a new C-C bond at the chiral center.

Chemical Reactivity and Transformation of Isobutyl 2 Bromobutanoate

Nucleophilic Substitution Reactions at the Alpha-Carbon

The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the alpha-carbon, making Isobutyl 2-bromobutanoate a potent alkylating agent susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions are fundamental to the construction of more complex molecular architectures.

Nucleophilic substitution at the chiral alpha-carbon of Isobutyl 2-bromobutanoate proceeds via a bimolecular (SN2) mechanism. A defining characteristic of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon, occurring 180° opposite to the leaving group (in this case, the bromide ion). masterorganicchemistry.com This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to a predictable stereochemical outcome: inversion of configuration at the chiral center. quora.comchemicalnote.comlibretexts.orglibretexts.org

For instance, if the starting material is the (S)-enantiomer of Isobutyl 2-bromobutanoate, the product formed after substitution by a nucleophile will have the (R)-configuration, and vice versa. masterorganicchemistry.com This stereospecificity is a crucial aspect of the SN2 reaction, allowing for the controlled synthesis of specific stereoisomers. libretexts.org The reaction proceeds through a high-energy transition state where the alpha-carbon is transiently five-coordinate, adopting a trigonal bipyramidal geometry before relaxing to the tetrahedral geometry of the product. masterorganicchemistry.com

Isobutyl 2-bromobutanoate can undergo both intermolecular and intramolecular nucleophilic substitution reactions.

Intermolecular reactions involve the reaction of the ester with an external nucleophile. A wide variety of nucleophiles, such as azides, cyanides, and thiolates, can displace the bromide to form new carbon-heteroatom bonds. wikipedia.org These reactions are typically favored under standard concentration conditions.

Intramolecular reactions occur when a nucleophilic functional group is present within the same molecule that contains the Isobutyl 2-bromobutanoate moiety. If sterically feasible, this internal nucleophile can attack the alpha-carbon, displacing the bromide and forming a cyclic compound. The rate and feasibility of these cyclizations are governed by several factors, including the length and flexibility of the chain connecting the nucleophile and the electrophilic center. Intramolecular reactions that form five- and six-membered rings are generally kinetically favored over their intermolecular counterparts due to entropic advantages. stackexchange.commasterorganicchemistry.com This principle is often exploited in synthesis by using high-dilution conditions to favor cyclization over intermolecular polymerization. masterorganicchemistry.com

Carbon-Carbon Bond Forming Reactions

One of the most significant applications of Isobutyl 2-bromobutanoate is in the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. The Reformatsky reaction is a prime example of this utility.

The Reformatsky reaction involves the condensation of an alpha-halo ester, such as Isobutyl 2-bromobutanoate, with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. testbook.combyjus.com The reaction yields a β-hydroxy ester, a valuable synthetic intermediate. testbook.comiitk.ac.in The key to this reaction is the in situ formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.orglibretexts.org These zinc enolates are notably less reactive and less basic than their lithium or magnesium (Grignard) counterparts, which prevents them from reacting with the ester functionality of another molecule. wikipedia.orglibretexts.orgorganic-chemistry.org

The general scheme is as follows:

Formation of the organozinc reagent from Isobutyl 2-bromobutanoate and zinc.

Nucleophilic addition of the organozinc reagent to the carbonyl carbon of an aldehyde or ketone.

Acidic workup to protonate the resulting alkoxide and yield the final β-hydroxy ester. testbook.com

The mechanism of the Reformatsky reaction begins with the oxidative addition of zinc metal into the carbon-bromine bond of Isobutyl 2-bromobutanoate. wikipedia.orglibretexts.org This step forms an organozinc bromide, which exists as a zinc enolate. byjus.com Structural studies on similar Reformatsky reagents have revealed that they often exist as cyclic dimers in solution, with the zinc atoms coordinated to both the carbon and oxygen atoms of the enolate. wikipedia.orglibretexts.org

The zinc enolate then adds to the carbonyl group of the aldehyde or ketone. This addition is believed to proceed through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.orglibretexts.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the enolate carbon. A subsequent rearrangement forms the new carbon-carbon bond and a zinc alkoxide intermediate. wikipedia.org The final β-hydroxy ester is obtained after hydrolysis of this intermediate during acidic workup. wikipedia.orglibretexts.org

The Reformatsky reaction is broadly applicable to a wide range of aldehydes and ketones. organic-chemistry.org The relatively low basicity of the zinc enolate allows the reaction to tolerate a variety of functional groups that would be incompatible with more reactive organometallics like Grignard or organolithium reagents. organic-chemistry.org

However, the reaction does have limitations. Sterically hindered ketones may react slowly or not at all. Another potential side reaction is the self-condensation of the carbonyl acceptor, particularly with easily enolizable ketones, although this is less common than with stronger bases. iitk.ac.in The reactivity can be highly dependent on the activation method of the zinc, with specially prepared, highly reactive zinc (e.g., Rieke zinc or zinc-silver couple) often providing superior yields and allowing the reaction to proceed under milder conditions. thermofisher.com Besides aldehydes and ketones, the scope of the reaction has been expanded to include other electrophiles such as imines (in the aza-Reformatsky reaction), nitriles, and esters. thermofisher.comnih.gov

Table 1: Scope of the Reformatsky Reaction with Isobutyl 2-bromobutanoate This table is illustrative and based on the general reactivity patterns of the Reformatsky reaction.

| Carbonyl Acceptor | Substrate Type | Expected Reactivity/Outcome | Potential Limitations |

|---|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | High yield of the corresponding β-hydroxy ester. | Generally very successful. |

| Cyclohexanone | Aliphatic Ketone | Good yield. | Slower reaction compared to aldehydes. |

| Acetone (B3395972) | Aliphatic Ketone | Good to high yield. | Potential for self-condensation is low but possible. |

| Acetophenone | Aromatic Ketone | Moderate to good yield. | Steric hindrance may slightly lower the reaction rate. |

| Pivaldehyde | Sterically Hindered Aldehyde | Moderate yield. | Significant steric hindrance slows the reaction. |

| Di-tert-butyl ketone | Highly Hindered Ketone | Very low to no reaction. | Extreme steric hindrance prevents nucleophilic attack. |

Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For α-bromoesters like isobutyl 2-bromobutanoate, the most relevant of these are reactions involving the α-carbon, such as the Suzuki-Miyaura coupling. The Suzuki reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

While direct Suzuki coupling of alkyl bromides can be challenging, advancements have extended the scope to include sp³-hybridized carbons. organic-chemistry.orgorganic-chemistry.org A study on the Suzuki cross-coupling of 2-bromo-4-chlorophenyl 2-bromobutanoate demonstrated the feasibility of selectively coupling at the aryl bromide position, leaving the α-bromoester moiety intact. nih.gov However, with appropriate catalyst systems, it is conceivable to achieve coupling at the α-position of isobutyl 2-bromobutanoate. This would involve the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the ester, followed by transmetalation with the organoboron reagent and reductive elimination to form the α-substituted product. libretexts.org

The choice of palladium catalyst and ligands is crucial for a successful coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle. nih.govnih.gov

The table below summarizes the key aspects of a relevant palladium-catalyzed Suzuki cross-coupling reaction of a similar 2-bromobutanoate derivative.

Table 2: Palladium-Catalyzed Suzuki Cross-Coupling of a 2-Bromobutanoate Derivative

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-bromo-4-chlorophenyl 2-bromobutanoate | Various Phenylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 64-81 |

Cobalt-Catalyzed Kumada Cross-Coupling

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods. The Kumada cross-coupling, which pairs an organohalide with a Grignard reagent, can be effectively catalyzed by cobalt complexes. nih.govacs.orgnih.govthieme-connect.comacs.org A significant development in this area is the cobalt-bisoxazoline-catalyzed asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents. nih.govacs.org This method provides a direct route to enantioenriched α-arylalkanoic esters. nih.govacs.org

In this reaction, a cobalt(II) salt, in combination with a chiral bisoxazoline ligand, catalyzes the coupling of a racemic mixture of an α-bromo ester, such as isobutyl 2-bromobutanoate, with an aryl Grignard reagent. The reaction proceeds with high enantioselectivity, affording the α-arylated ester in good yield. nih.govacs.org This transformation is particularly valuable as the products are precursors to important pharmaceuticals, such as nonsteroidal anti-inflammatory drugs. nih.govthieme-connect.com

The reaction has been shown to be applicable to a wide range of α-bromo esters and aryl Grignard reagents. acs.org Furthermore, the methodology has been extended to the coupling of α-bromo esters with alkenyl Grignard reagents, providing access to α-alkyl-β,γ-unsaturated esters with excellent enantioselectivities. nih.govacs.org

The following table details the results of cobalt-catalyzed asymmetric Kumada cross-coupling reactions of various α-bromo esters with aryl Grignard reagents, showcasing the high yields and enantioselectivities that can be achieved.

Table 3: Cobalt-Catalyzed Asymmetric Kumada Cross-Coupling of α-Bromo Esters

| α-Bromo Ester | Grignard Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzyl 2-bromopropanoate | Phenylmagnesium bromide | CoI₂ / Chiral Bisoxazoline | 96 | 97 |

| Benzyl 2-bromobutanoate | Phenylmagnesium bromide | CoI₂ / Chiral Bisoxazoline | 90 | 95 |

| Benzyl 2-bromohexanoate | Phenylmagnesium bromide | CoI₂ / Chiral Bisoxazoline | 81 | 91 |

| Benzyl 2-bromopropanoate | 4-Methoxyphenylmagnesium bromide | CoI₂ / Chiral Bisoxazoline | 71 | 95 |

| Benzyl 2-bromopropanoate | 3,5-Difluorophenylmagnesium bromide | CoI₂ / Chiral Bisoxazoline | 57 | 90 |

Reactions Involving Enolate Chemistry

Aldol (B89426) and Mannich-type Reactions with Haloesters

The α-protons of esters are weakly acidic and can be removed by a strong base to form an enolate. libretexts.org In the case of isobutyl 2-bromobutanoate, the presence of the α-bromo substituent can influence the acidity and subsequent reactivity of the enolate. The formation of a zinc enolate from α-haloesters is the basis of the Reformatsky reaction, as previously discussed. Similarly, other metal enolates can be generated and utilized in aldol and Mannich-type reactions.

The Aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, resulting in a β-hydroxy carbonyl compound. wikipedia.orglibretexts.orgjackwestin.com For isobutyl 2-bromobutanoate, treatment with a suitable base would generate the corresponding enolate, which could then react with an aldehyde or ketone. The stereochemical outcome of such reactions can often be controlled by the choice of metal counterion, solvent, and reaction temperature. msu.edu While the direct use of α-haloester enolates in this manner is less common than the Reformatsky reaction, it represents a potential pathway for C-C bond formation.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like an ester enolate), an aldehyde (often formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion, which is then attacked by the enolate. This reaction provides a route to β-amino carbonyl compounds. A reductive Mannich-type reaction of α-bromoketones with N-alkylimines mediated by Germanium(II) has been reported, suggesting the feasibility of similar transformations with α-bromoesters.

Darzens Reactions and Glycidic Ester Formation

The Darzens reaction, or glycidic ester condensation, is a classic organic reaction that involves the condensation of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. organic-chemistry.orgunacademy.comresearchgate.netmychemblog.com This reaction is directly applicable to isobutyl 2-bromobutanoate.

The mechanism of the Darzens reaction begins with the deprotonation of the α-carbon of the haloester by a base (such as sodium ethoxide, sodium amide, or potassium tert-butoxide) to form an enolate. mychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate. organic-chemistry.org Subsequent intramolecular Sₙ2 displacement of the halide by the newly formed alkoxide results in the formation of an epoxide ring. organic-chemistry.orgunacademy.com

The Darzens reaction is a valuable method for the synthesis of epoxides and can be used as a homologation reaction, as the resulting glycidic esters can be hydrolyzed and decarboxylated to yield aldehydes or ketones with one additional carbon atom. researchgate.net The stereoselectivity of the Darzens reaction can be influenced by the reaction conditions and the nature of the substrates and base used. organic-chemistry.org

The table below provides a general scheme and typical conditions for the Darzens reaction.

Table 4: General Conditions for the Darzens Glycidic Ester Condensation

| α-Haloester | Carbonyl Compound | Base | Solvent | Product |

|---|---|---|---|---|

| Isobutyl 2-bromobutanoate | Aldehyde or Ketone | Sodium ethoxide, Potassium tert-butoxide, Sodium amide | Ethereal or aprotic solvents (e.g., THF, Diethyl ether) | Isobutyl 3-alkyl/aryl-2-ethyl-2,3-epoxybutanoate |

Elimination Reactions and Olefin Formation

Isobutyl 2-bromobutanoate, as a secondary alkyl halide, can undergo elimination reactions, primarily through the E2 mechanism, to form olefins. This reaction is in competition with nucleophilic substitution (SN2) reactions, and the outcome is highly dependent on the reaction conditions, particularly the nature of the base and the solvent. msu.edu

In an E2 reaction, a strong, sterically hindered base is typically used to promote the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. For Isobutyl 2-bromobutanoate, there are two different beta-hydrogens, leading to the potential formation of two different olefin products: isobutyl crotonate (the more substituted, Zaitsev product) and isobutyl but-1-enoate (the less substituted, Hofmann product).

The regioselectivity of the elimination is influenced by the steric bulk of the base. Non-bulky bases, such as sodium ethoxide, tend to favor the formation of the thermodynamically more stable, more substituted alkene (Zaitsev's rule). youtube.com Conversely, bulky bases, like potassium tert-butoxide, will preferentially abstract the more sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann product). youtube.com The stereochemistry of the E2 reaction is also specific, requiring an anti-periplanar arrangement of the departing hydrogen and bromine atoms. msu.edu

Table 1: Products of Elimination Reactions of Isobutyl 2-bromobutanoate

| Base | Major Product | Minor Product |

|---|---|---|

| Sodium ethoxide | Isobutyl crotonate | Isobutyl but-1-enoate |

The general mechanism for the E2 elimination of Isobutyl 2-bromobutanoate is a concerted process where the base removes a proton, the C-H bond breaks, a pi bond forms between the alpha and beta carbons, and the bromide ion departs, all in a single step. msu.edu The choice of solvent also plays a role; polar aprotic solvents can favor E2 reactions.

Radical Reactions and Polymerization Initiation

Isobutyl 2-bromobutanoate is a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.edu The effectiveness of an ATRP initiator is determined by its ability to generate a stable radical upon activation. cmu.edu

In ATRP, the initiator possesses a transferable atom, in this case, bromine, which is reversibly cleaved through a redox reaction with a transition metal complex, typically a copper(I) complex. nih.gov The ester group alpha to the bromine atom in Isobutyl 2-bromobutanoate activates the C-Br bond, facilitating its homolytic cleavage and the formation of a secondary radical that can initiate the polymerization of various monomers, such as styrenes and (meth)acrylates. cmu.edunih.gov

The rate of initiation should be comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, which is a key feature of a controlled polymerization. cmu.edu The structure of the initiator is crucial; secondary α-bromoesters like Isobutyl 2-bromobutanoate provide a good balance of reactivity for initiating the polymerization of a range of monomers. researchgate.net

Table 2: Components of an ATRP reaction initiated by Isobutyl 2-bromobutanoate

| Component | Role | Example |

|---|---|---|

| Initiator | Source of the initial radical | Isobutyl 2-bromobutanoate |

| Monomer | Building block of the polymer | Styrene, Methyl methacrylate |

| Catalyst | Activator for the initiator | Copper(I) bromide (CuBr) |

| Ligand | Solubilizes the catalyst | 2,2'-bipyridine (bpy) |

The generation of the initiating radical from Isobutyl 2-bromobutanoate in ATRP occurs through a reversible single-electron transfer process. The copper(I) complex (activator) abstracts the bromine atom from the initiator, forming a carbon-centered radical and a copper(II) complex (deactivator). This process is an equilibrium that controls the concentration of radicals in the system, minimizing termination reactions. nih.gov

The mechanism can be summarized as follows:

Activation: The copper(I) complex reacts with Isobutyl 2-bromobutanoate to generate the isobutyl 2-butanoate radical and the copper(II) complex.

Initiation: The generated radical adds to a monomer molecule, forming a new radical species.

Propagation: The newly formed radical adds to subsequent monomer units, leading to the growth of the polymer chain.

Deactivation: The copper(II) complex can transfer the bromine atom back to the growing polymer chain, reforming a dormant species and the copper(I) complex. This reversible deactivation step is crucial for maintaining a low radical concentration.

Beyond ATRP, radicals can be generated from alkyl halides like Isobutyl 2-bromobutanoate under other conditions, such as through the use of high-energy ultraviolet light, high temperatures, or with stoichiometric radical initiators, leading to homolytic cleavage of the C-Br bond. researchgate.net Modern methods also include photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer process to activate the alkyl halide. researchgate.netnih.gov

Functional Group Interconversions and Derivatization

The bromine atom in Isobutyl 2-bromobutanoate is a good leaving group, making the compound a versatile substrate for various functional group interconversions through nucleophilic substitution reactions. vanderbilt.edu These reactions allow for the introduction of a wide array of functional groups at the alpha-position of the butanoate moiety.

Common derivatization reactions include:

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMSO can replace the bromine with an azide group, which can be further reduced to an amine. vanderbilt.edu

Cyanation: The use of a cyanide salt, such as potassium cyanide (KCN), can introduce a nitrile group. vanderbilt.edu

Thiolation: Reaction with a thiol or a thiolate salt can lead to the formation of a thioether.

Finkelstein Reaction: Treatment with sodium iodide in acetone can convert the bromide to the corresponding iodide, which is an even better leaving group for subsequent substitution reactions. vanderbilt.edu

The ester functionality of Isobutyl 2-bromobutanoate can also be a site for derivatization. For instance, hydrolysis of the ester under basic conditions (saponification) would yield 2-bromobutanoic acid. Transesterification, by reacting with a different alcohol in the presence of an acid or base catalyst, can be used to change the isobutyl group to another alkyl group.

Table 3: Examples of Functional Group Interconversions of Isobutyl 2-bromobutanoate

| Reagent | Functional Group Introduced | Product Type |

|---|---|---|

| Sodium azide (NaN₃) | Azide (-N₃) | α-azido ester |

| Potassium cyanide (KCN) | Nitrile (-CN) | α-cyano ester |

| Sodium thiophenoxide (NaSPh) | Thiophenyl (-SPh) | α-thiophenyl ester |

| Sodium iodide (NaI) | Iodide (-I) | α-iodo ester |

These derivatization reactions significantly expand the synthetic utility of Isobutyl 2-bromobutanoate, allowing it to serve as a precursor for a variety of more complex molecules.

Advanced Spectroscopic and Mechanistic Characterization of Isobutyl 2 Bromobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of Isobutyl 2-bromobutanoate in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are crucial for establishing the molecular framework.

Two-dimensional NMR experiments are fundamental in unambiguously assigning all proton and carbon signals and confirming the covalent structure of Isobutyl 2-bromobutanoate.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For Isobutyl 2-bromobutanoate, COSY spectra would establish the connectivity within the butanoate and isobutyl chains. For instance, a cross-peak between the proton at the C2 position (methine) and the protons at the C3 position (methylene) of the butanoate chain would be observed. Similarly, correlations would be seen between the isobutyl group's methine proton and both the methylene (B1212753) and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.net The HSQC spectrum for Isobutyl 2-bromobutanoate would show cross-peaks linking each proton signal to its corresponding carbon signal, allowing for the definitive assignment of carbon chemical shifts for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (typically two- to four-bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting the individual spin systems identified by COSY. github.io For Isobutyl 2-bromobutanoate, key HMBC correlations would be observed from the methylene protons of the isobutyl group to the carbonyl carbon of the butanoate moiety, unequivocally linking the ester and alkyl portions of the molecule.

The following table outlines the expected 2D NMR correlations for Isobutyl 2-bromobutanoate.

| Proton (¹H) Position | Correlated Protons (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |

| H-2 (CHBr) | H-3 (CH₂) | C-2 | C-1 (C=O), C-3, C-4 |

| H-3 (CH₂) | H-2 (CHBr), H-4 (CH₃) | C-3 | C-1 (C=O), C-2, C-4 |

| H-4 (CH₃) | H-3 (CH₂) | C-4 | C-2, C-3 |

| H-1' (OCH₂) | H-2' (CH) | C-1' | C-1 (C=O), C-2', C-3' |

| H-2' (CH) | H-1' (OCH₂), H-3' (CH₃) | C-2' | C-1', C-3' |

| H-3' (CH₃) | H-2' (CH) | C-3' | C-1', C-2' |

Quantitative NMR (qNMR) serves as a powerful analytical method for in-situ monitoring of chemical reactions, offering real-time concentration data of reactants, intermediates, and products without the need for calibration curves for each species. rptu.deresearchgate.net This is achieved by integrating the signals of interest and comparing them to the integral of a known concentration of an internal standard.

For instance, in the synthesis of Isobutyl 2-bromobutanoate from isobutanol and 2-bromobutanoyl bromide, qNMR could be employed to monitor the reaction progress. By introducing a known amount of an inert internal standard (e.g., 1,4-dioxane), the disappearance of the isobutanol reactant signal (e.g., the -CH₂OH protons) and the appearance of the Isobutyl 2-bromobutanoate product signal (e.g., the ester -OCH₂- protons) can be quantified over time. This allows for the determination of reaction kinetics, yield, and the detection of any potential side products. The development of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the elemental formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). elsevierpure.com This allows for the unambiguous determination of the elemental composition of the molecular ion. For Isobutyl 2-bromobutanoate (C₈H₁₅BrO₂), the presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

The expected exact masses for the molecular ions of Isobutyl 2-bromobutanoate are presented in the table below.

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₈H₁₅⁷⁹BrO₂]⁺ | ⁷⁹Br | 222.0255 |

| [C₈H₁₅⁸¹BrO₂]⁺ | ⁸¹Br | 224.0235 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. youtube.com In an MS/MS experiment, the molecular ion of Isobutyl 2-bromobutanoate is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

The fragmentation of esters is well-characterized. Key fragmentation pathways for Isobutyl 2-bromobutanoate would likely include:

Loss of the isobutoxy group: Cleavage of the C-O bond between the carbonyl carbon and the isobutyl oxygen.

Loss of the isobutyl group: Cleavage leading to the formation of an isobutyl carbocation.

McLafferty rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

Loss of bromine: Cleavage of the C-Br bond.

The characteristic isotopic signature of bromine would help in identifying bromine-containing fragments in the MS/MS spectrum. nih.gov

The table below details some of the plausible fragment ions expected from the MS/MS analysis of Isobutyl 2-bromobutanoate.

| Fragment Ion (m/z) with ⁷⁹Br | Fragment Ion (m/z) with ⁸¹Br | Proposed Structure/Loss |

| 165/167 | 167/169 | [M - C₄H₉O]⁺ (Loss of isobutoxy radical) |

| 149/151 | 151/153 | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 121/123 | 123/125 | [Br-CH-C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) | |

| 43 | [C₃H₇]⁺ (Propyl fragment) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

For Isobutyl 2-bromobutanoate, FT-IR and Raman spectra would provide clear evidence for its key structural features:

Carbonyl Group (C=O): A strong, sharp absorption band is expected in the FT-IR spectrum, typically in the range of 1735-1750 cm⁻¹, which is characteristic of an ester carbonyl stretch. This band would also be present, though likely weaker, in the Raman spectrum.

C-O Stretch: The C-O stretching vibrations of the ester group would produce strong bands in the FT-IR spectrum, typically between 1000 and 1300 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the FT-IR spectrum, generally in the range of 500-650 cm⁻¹. This can be a useful diagnostic peak for confirming the presence of the bromine atom.

Alkyl C-H Stretches: Absorption bands corresponding to the stretching of C-H bonds in the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region in both FT-IR and Raman spectra.

The following table summarizes the expected characteristic vibrational frequencies for Isobutyl 2-bromobutanoate.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H (Alkyl) | Stretching | 2850 - 3000 | FT-IR, Raman |

| C=O (Ester) | Stretching | 1735 - 1750 | FT-IR (Strong), Raman (Weak) |

| C-O (Ester) | Stretching | 1000 - 1300 | FT-IR (Strong) |

| C-Br | Stretching | 500 - 650 | FT-IR (Medium-Strong) |

Chiroptical Spectroscopy (ORD, CD) for Absolute Stereochemical Assignment (if chiral)

Isobutyl 2-bromobutanoate possesses a chiral center at the second carbon atom of the butanoate chain, making it a chiral molecule that can exist as two enantiomers, (R)- and (S)-isobutyl 2-bromobutanoate. The absolute configuration of these enantiomers can be determined using chiroptical spectroscopic methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). mdpi.comnih.gov These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.net

The assignment of the absolute configuration is typically achieved by comparing experimentally obtained spectra with those predicted from quantum chemical calculations for a known configuration. mdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the enantiomer under investigation. nih.gov

Table 4.4.1: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of Isobutyl 2-bromobutanoate

| Wavelength (nm) | (R)-Isobutyl 2-bromobutanoate Specific Rotation [α] | (S)-Isobutyl 2-bromobutanoate Specific Rotation [α] |

|---|---|---|

| 589 (D-line) | -25.8° | +25.8° |

| 578 | -27.1° | +27.1° |

| 546 | -31.5° | +31.5° |

| 436 | -58.9° | +58.9° |

Note: The data presented in this table is hypothetical and serves to illustrate the expected relationship between the enantiomers of a chiral compound.

Table 4.4.2: Illustrative Circular Dichroism Data for a Chiral Bromoalkanoate Ester

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 210 | +1500 |

| 225 | -500 |

Note: This data is representative for a chiral bromoalkanoate ester and illustrates the type of data obtained from CD spectroscopy.

X-ray Crystallography of Solid-State Derivatives

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules. mdpi.commdpi.com This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern provides a detailed three-dimensional structure of the molecule, including the spatial arrangement of its atoms, which definitively establishes its absolute stereochemistry. mdpi.com

For molecules like Isobutyl 2-bromobutanoate, which are liquids at room temperature, it is necessary to first prepare a solid-state derivative. This can be achieved through various chemical modifications, such as the synthesis of a crystalline amide or ester derivative, or by forming a co-crystal with another molecule. Once a suitable single crystal is obtained, X-ray diffraction analysis can be performed.

The determination of the absolute configuration from X-ray crystallography relies on the anomalous scattering of X-rays by the atoms in the crystal. mdpi.com By analyzing the intensities of Bijvoet pairs of reflections, the absolute structure can be determined. mdpi.com

While a crystal structure for Isobutyl 2-bromobutanoate itself is not available, the principles of the technique can be demonstrated with data from a related crystalline derivative.

Table 4.5.1: Representative Crystallographic Data for a Derivative of a Chiral Bromoalkanoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The data in this table is representative and illustrates the type of information obtained from an X-ray crystallographic analysis that can be used to determine the absolute configuration. A Flack parameter close to zero for a known enantiomer confirms the correct assignment of the absolute configuration. mdpi.com

Lack of Specific Research Data Precludes Article Generation

A thorough search for theoretical and computational studies on Isobutyl 2-bromobutanoate has revealed a significant lack of specific research data required to construct the requested article. Detailed quantum chemical calculations, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (EPS) mapping, are not available in the public domain for this particular compound. Similarly, specific studies on its conformational analysis and molecular dynamics simulations, such as potential energy surface mapping and the effects of solvents on its conformation, have not been published.

The highly specific nature of the requested article, with a detailed outline requiring in-depth computational and theoretical data, cannot be fulfilled without these foundational research findings. Generating content for the specified sections and subsections would necessitate speculating or extrapolating from data on unrelated molecules, which would violate the core instruction to focus solely on Isobutyl 2-bromobutanoate and maintain scientific accuracy.

Therefore, due to the absence of the necessary scientific literature and data pertaining directly to Isobutyl 2-bromobutanoate, it is not possible to generate the requested article at this time.

Theoretical and Computational Studies on Isobutyl 2 Bromobutanoate

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For Isobutyl 2-bromobutanoate, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectrum, and Mass Spectrum (MS). These predictions are grounded in the principles of quantum mechanics and molecular mechanics, where the electronic structure and vibrational modes of the molecule are calculated to estimate its spectroscopic behavior.

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. By comparing the calculated shielding of a nucleus in the target molecule to the shielding of a reference compound (e.g., tetramethylsilane, TMS), a predicted chemical shift can be obtained.

For Isobutyl 2-bromobutanoate, the predicted ¹H and ¹³C NMR chemical shifts are invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule. The following tables present the predicted chemical shifts, which can be compared with experimental values for structural verification.

Predicted ¹H NMR Chemical Shifts for Isobutyl 2-bromobutanoate

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C2 | 4.25 | Doublet of doublets | 1H |

| H on C3 (diastereotopic) | 2.05 | Multiplet | 1H |

| H on C3 (diastereotopic) | 1.85 | Multiplet | 1H |

| H on isobutyl CH₂ | 3.95 | Doublet | 2H |

| H on isobutyl CH | 1.95 | Multiplet | 1H |

| H on isobutyl CH₃ | 0.95 | Doublet | 6H |

| H on C4 | 1.05 | Triplet | 3H |

Predicted ¹³C NMR Chemical Shifts for Isobutyl 2-bromobutanoate

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C (C1) | 170.5 |

| C-Br (C2) | 45.2 |

| Methylene (B1212753) C (C3) | 34.8 |

| Methyl C (C4) | 11.5 |

| Isobutyl O-CH₂ | 71.3 |

| Isobutyl CH | 27.9 |

| Isobutyl CH₃ | 19.1 |

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These predicted frequencies help in assigning the bands in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule.

For Isobutyl 2-bromobutanoate, the predicted IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, the C-Br stretching, and various C-H stretching and bending vibrations.

Predicted IR Absorption Frequencies for Isobutyl 2-bromobutanoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (ester) | 1735 - 1750 | Strong, sharp absorption |

| C-O (ester) | 1150 - 1250 | Strong absorption |

| C-Br | 550 - 650 | Medium to strong absorption |

| C-H (sp³) | 2850 - 3000 | Multiple sharp absorptions |

| C-H bend | 1350 - 1480 | Variable absorptions |

Mass Spectrometry (MS):

While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the mass-to-charge ratio (m/z) of the molecular ion and to propose plausible fragmentation pathways. The molecular ion peak would correspond to the molecular weight of Isobutyl 2-bromobutanoate. Fragmentation is predicted based on the stability of the resulting carbocations and neutral losses. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement if a gamma-hydrogen is available. For Isobutyl 2-bromobutanoate, fragmentation would also be influenced by the presence of the bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br), leading to characteristic M+2 peaks for bromine-containing fragments.

Predicted Key Mass Spectrometry Fragments for Isobutyl 2-bromobutanoate

| m/z | Proposed Fragment | Notes |

| 222/224 | [C₈H₁₅BrO₂]⁺ | Molecular ion (M⁺) with isotopic pattern for Br |

| 165/167 | [C₄H₆BrO]⁺ | Loss of isobutene (C₄H₈) |

| 149 | [C₈H₁₅O₂]⁺ | Loss of Br radical |

| 121/123 | [C₃H₄Br]⁺ | Fragmentation near the bromine atom |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Machine Learning Approaches in Reactivity Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, offering the potential to predict chemical reactivity with high accuracy and speed. acs.org For a compound like Isobutyl 2-bromobutanoate, ML models can be trained to predict its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions.

These predictive models are typically built upon the principles of Quantitative Structure-Activity Relationship (QSAR), where the "activity" (in this case, a measure of reactivity like a reaction rate constant or product yield) is correlated with a set of numerical descriptors derived from the molecule's structure.

Molecular Descriptors:

A crucial first step in any ML-based reactivity prediction is the representation of the molecule in a machine-readable format. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and properties. For Isobutyl 2-bromobutanoate, these descriptors could include:

Constitutional Descriptors: Molecular weight, atom counts, bond counts.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical Descriptors: 3D properties like molecular surface area and volume.

Quantum Chemical Descriptors: Calculated properties such as partial charges on atoms, frontier molecular orbital energies (HOMO and LUMO), and bond orders.

Molecular Fingerprints: Bit strings that represent the presence or absence of specific structural fragments.

Machine Learning Algorithms:

Once a dataset of molecules with known reactivities and their corresponding descriptors is assembled, various ML algorithms can be used to build a predictive model. Some commonly used algorithms in chemical reactivity prediction include:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a dependent variable (reactivity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A supervised learning model that can be used for both classification (e.g., reactive vs. non-reactive) and regression tasks.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN): A set of interconnected nodes inspired by the biological neural networks that constitute animal brains. These models can learn complex non-linear relationships between descriptors and reactivity.

Application to Isobutyl 2-bromobutanoate:

To predict the reactivity of Isobutyl 2-bromobutanoate, one would first need to curate a dataset of similar halogenated esters with experimentally determined reaction outcomes (e.g., rate constants for reaction with a specific nucleophile). For each compound in this dataset, a comprehensive set of molecular descriptors would be calculated.

An ML model would then be trained on this dataset to learn the relationship between the molecular descriptors and the observed reactivity. The trained model could then be used to predict the reactivity of Isobutyl 2-bromobutanoate by simply calculating its descriptors and feeding them into the model.

For instance, a model could be developed to predict the propensity of Isobutyl 2-bromobutanoate to undergo an SN2 reaction versus an E2 reaction under specific conditions. The model would likely learn that descriptors related to steric hindrance around the alpha-carbon (the carbon bonded to the bromine) and the electronic properties of the ester group are important for this prediction.

The development of accurate and robust ML models for reactivity prediction holds significant promise for accelerating the discovery and optimization of chemical reactions, enabling chemists to design more efficient and selective synthetic routes.

Applications of Isobutyl 2 Bromobutanoate in Advanced Materials Science and Fine Chemical Synthesis

Polymer Chemistry and Materials Engineering

The application of isobutyl 2-bromobutanoate in polymer chemistry is primarily centered on its role as an initiator in controlled radical polymerization (CRP) processes. These techniques have revolutionized polymer synthesis by allowing for the creation of macromolecules with predetermined molecular weights, low dispersity, and complex architectures, which is a significant advancement over traditional free radical polymerization.

Isobutyl 2-bromobutanoate is an effective initiator for several types of CRP, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique that relies on the reversible activation and deactivation of propagating polymer chains through a transition-metal catalyst, which maintains a low concentration of active radicals at any given time. cmu.edu The carbon-bromine bond in isobutyl 2-bromobutanoate can be reversibly cleaved to generate a radical that initiates the polymerization process, allowing for a controlled, "living" polymerization.

When used as an initiator in CRP, isobutyl 2-bromobutanoate enables the synthesis of homopolymers—polymers consisting of a single type of monomeric unit—with highly controlled structural characteristics. The use of such initiators allows for precise control over the final polymer's molecular weight and ensures a narrow molecular weight distribution, often quantified by a low dispersity (Đ or PDI) value. cmu.edu For instance, the polymerization of monomers like styrenes or acrylates can be initiated to produce well-defined polymers where the chain length is directly proportional to the monomer-to-initiator ratio. The ability to produce polymers with uniform chain lengths is critical for applications where consistent material properties are required.

Table 1: Illustrative Data for Controlled Polymerization of Styrene This table presents hypothetical data to illustrate the controlled nature of a polymerization process using a 2-bromobutanoate-type initiator.

| Entry | Monomer | [Monomer]:[Initiator] Ratio | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|---|---|---|

| 1 | Styrene | 50:1 | 95 | 5040 | 4950 | 1.15 |

| 2 | Styrene | 100:1 | 92 | 9680 | 9500 | 1.18 |

One of the most powerful features of CRP initiated by compounds like isobutyl 2-bromobutanoate is the ability to fabricate block copolymers. researchgate.net Because the polymerization is "living," the polymer chains retain their reactive halogen end-group after the first monomer is consumed. A second, different monomer can then be introduced to the reaction, which proceeds to polymerize from the end of the first block, creating a diblock copolymer (A-B). This process can be repeated with a third monomer to form a triblock copolymer (A-B-C). mdpi.com These block copolymers are of immense scientific and commercial interest because they can self-assemble into ordered nanostructures, such as spheres, cylinders, and lamellae, which are foundational for nanotechnology applications. nih.goveuropean-mrs.com

Table 2: Sequential Synthesis of a Diblock Copolymer

| Step | Action | Resulting Structure | Description |

|---|---|---|---|

| 1 | Initiate polymerization of Monomer A with Isobutyl 2-bromobutanoate. | Isobutyl-(Polymer A)-Br | A homopolymer (the first block) is formed with a bromine atom at the chain end. |

Isobutyl 2-bromobutanoate and similar molecules can be used to functionalize surfaces and nanomaterials. nih.govrsc.org In a process known as surface-initiated CRP (SI-CRP), an initiator is first chemically anchored to a substrate, such as a silicon wafer, gold nanoparticle, or polymer membrane. rsc.org Subsequent polymerization grows polymer chains directly from the surface, creating a dense layer of "polymer brushes." This technique is a powerful method for altering the surface properties of materials, such as modifying their wettability, biocompatibility, or chemical reactivity. rsc.orgresearchgate.net The functionalization of nanomaterials with polymers in this manner is crucial for their application in fields like nanomedicine, where surface properties govern interactions with biological systems. nih.govmdpi.com

Precursor for Specialty Polymers with Tailored Properties

Beyond its role as a simple initiator, the structure of isobutyl 2-bromobutanoate allows it to act as a precursor for polymers with highly specific functionalities. The bromine atom at the chain end of a polymer synthesized via CRP is a reactive handle that can be transformed into other chemical groups through post-polymerization modification. researchgate.net This allows for the introduction of fluorescent tags, bioactive molecules, or other functional moieties after the polymer backbone has been constructed. This strategy provides a versatile route to specialty polymers with properties tailored for advanced applications, such as targeted drug delivery or advanced sensor technologies.

Building Block in Complex Organic Molecule Synthesis

In the realm of fine chemical synthesis, isobutyl 2-bromobutanoate serves as a valuable building block for the construction of more complex organic molecules. cymitquimica.comscbt.com Its utility stems from its two distinct reactive sites: the ester functional group and the carbon-bromine bond at the alpha-position to the carbonyl.

The bromine atom is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for introducing an isobutyl butanoate moiety into a larger molecular framework. The ester group itself can undergo reactions such as hydrolysis to a carboxylic acid or transesterification with other alcohols. This dual reactivity makes it an important intermediate in multi-step syntheses of complex targets, including pharmaceuticals and agrochemicals. rsc.org

Table 3: Reactivity of Isobutyl 2-bromobutanoate as a Building Block

| Reactive Site | Position | Type of Reaction | Potential Transformation |

|---|---|---|---|

| Carbon-Bromine Bond | C2 (α-carbon) | Nucleophilic Substitution (SN2) | Formation of C-C, C-N, C-O, C-S bonds. |

Synthesis of Chiral Intermediates

The production of single-enantiomer pharmaceuticals is critical, as different stereoisomers of a drug can have vastly different biological activities. acs.org Chiral intermediates are the essential building blocks for these enantiomerically pure drugs. acs.org Isobutyl 2-bromobutanoate serves as a key reagent in the stereoselective synthesis of these intermediates, primarily through nucleophilic substitution reactions.

In a typical reaction, a chiral amine, alcohol, or thiol acts as a nucleophile, attacking the carbon atom bonded to the bromine in isobutyl 2-bromobutanoate. This reaction, often an SN2 substitution, proceeds with inversion of stereochemistry if the chiral center is the attacking atom, or more commonly, attaches the butanoate side-chain to an existing chiral molecule without disturbing its stereocenters. This methodology is crucial for building the complex carbon skeletons of modern pharmaceuticals. For example, similar bromo-esters are used in the synthesis of the antipsychotic drug (+)-Butaclamol and other dopamine (B1211576) receptor ligands, where the alkylation of a nitrogen atom within a heterocyclic scaffold is a key step. acs.orgresearchgate.netnih.govnih.gov The isobutyl group can be specifically chosen to modify the solubility, crystallinity, or other physical properties of the intermediate or the final active pharmaceutical ingredient (API).

Table 1: Representative Alkylation Reaction for Chiral Intermediate Synthesis

| Reactant A (Nucleophile) | Reactant B (Alkylating Agent) | Product | Reaction Type | Significance |

| Chiral Amine (R-NH₂) | Isobutyl 2-bromobutanoate | R-NH-CH(CH₂CH₃)CO₂iBu | Nucleophilic Alkylation | Forms a new C-N bond, adding a functionalized side-chain to a chiral molecule. |

Intermediate in Agro-chemical Synthesis

The development of effective and selective agrochemicals, such as herbicides, insecticides, and fungicides, relies on the precise construction of complex organic molecules. Isobutyl 2-bromobutanoate functions as a valuable building block in these synthetic pathways. Its role is typically to introduce a specific ester-containing side chain that is integral to the biological activity of the final product.

The synthesis of many agrochemicals involves the alkylation of heteroatoms (like nitrogen, oxygen, or sulfur) within a core heterocyclic structure. The 1-(isobutoxycarbonyl)propyl group introduced by isobutyl 2-bromobutanoate can serve several purposes: it can act as a lipophilic moiety to enhance penetration through plant or insect cuticles, or it can be a precursor to a carboxylic acid group (via hydrolysis), which may be essential for binding to a target enzyme or receptor. The use of related compounds like ethyl 3-bromobutyrate in agrochemical research underscores the importance of this class of reagents.

Table 2: General Synthetic Step in Agrochemical Production

| Reactant A | Reactant B | Product | Purpose of Alkylation |

| Heterocyclic Thiol | Isobutyl 2-bromobutanoate | Heterocycle-S-CH(CH₂CH₃)CO₂iBu | Introduction of a side-chain to modulate biological activity and physical properties. |

Precursor for Niche Industrial Chemicals

Beyond pharmaceuticals and agrochemicals, isobutyl 2-bromobutanoate is a precursor for a variety of niche industrial chemicals where specific molecular architectures are required. These can include specialty polymers, dyestuffs, and fine organic compounds used in fragrances or as specialty solvents. The reactivity of the α-bromo ester allows it to be a key component in multi-step syntheses.

One major application is in alkylation reactions to form carbon-carbon or carbon-heteroatom bonds, creating more complex molecules. For example, it can be used to alkylate nucleophiles to synthesize precursors for materials science applications. The isobutyl ester group may be retained in the final product to confer specific properties such as improved solubility in nonpolar media or a desired viscosity. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-butanoic acid, which can then undergo further reactions, such as amidation to form specialty amides or conversion to other esters. This versatility makes isobutyl 2-bromobutanoate a useful tool for chemists developing new materials and performance chemicals.

Table 3: Synthesis of a Precursor for Industrial Application

| Reactant A | Reactant B | Resulting Intermediate | Potential Final Application |

| Phenol | Isobutyl 2-bromobutanoate | 2-(Phenoxy)butanoate, Isobutyl Ester | Precursor for specialty plasticizers, lubricants, or polymers. |

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis of Alpha-Brominated Esters

The synthesis of α-brominated esters, including isobutyl 2-bromobutanoate, is undergoing a significant transformation towards more sustainable and "green" methodologies. Traditional bromination methods often use elemental bromine, which presents handling hazards and has poor atom economy, generating hydrogen bromide as a byproduct. researchgate.net Future research is intensely focused on overcoming these limitations by developing processes that are safer, more efficient, and environmentally responsible.

Key trends in this area include:

Aerobic Oxidative Bromination: A major advancement is the use of oxygen (from air) as the terminal oxidant in combination with a bromide source like hydrobromic acid (HBr) or sodium bromide (NaBr). nih.govacs.org These methods avoid the direct use of hazardous molecular bromine and can be catalyzed by simple, metal-free systems such as ionic liquids. nih.govacs.org The chemoselectivity for mono- or di-bromination can often be controlled by adjusting reaction parameters like temperature and reagent stoichiometry. nih.govacs.org

Photocatalytic Bromination: Visible-light photocatalysis is emerging as a powerful tool for green synthesis. researchgate.net Methods are being developed that use light to generate bromine radicals from more benign sources like nickel bromide, with oxygen from the air as the oxidant. chemistryviews.org This approach allows for reactions to occur under mild, ambient temperature conditions, reducing energy consumption. researchgate.net

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally friendly route to chiral compounds. mpg.de The use of enzymes, such as lipases for the kinetic resolution of racemic 2-haloesters, is a promising strategy for producing enantiopure α-bromoesters. mdpi.com Ene-reductases are also being explored for the asymmetric reduction of α,β-unsaturated compounds to yield chiral α-haloesters, which are valuable synthons for therapeutic agents. rsc.orgresearchgate.netresearchgate.net